1-(Benzofuran-2-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzofuran-2-yl)butane-1,3-dione is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring attached to a butane-1,3-dione moiety, making it a unique and interesting compound for scientific research.
Preparation Methods
The synthesis of 1-(Benzofuran-2-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclization of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation . Another approach is the free radical cyclization cascade, which is an excellent method for constructing complex benzofuran derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Benzofuran-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzofuran-2-yl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzofuran-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(Benzofuran-2-yl)butane-1,3-dione can be compared with other similar compounds such as:
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of the oxygen atom.
Benzothiophene: An analog with a sulfur atom instead of the oxygen atom.
Isobenzofuran: The isomer with oxygen in the adjacent position. The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Properties
Molecular Formula |
C12H10O3 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C12H10O3/c1-8(13)6-10(14)12-7-9-4-2-3-5-11(9)15-12/h2-5,7H,6H2,1H3 |
InChI Key |
GMANRRBOJFKOHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.